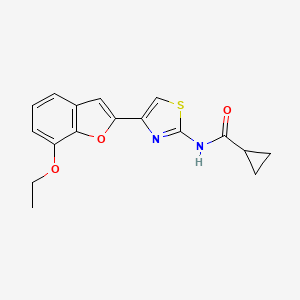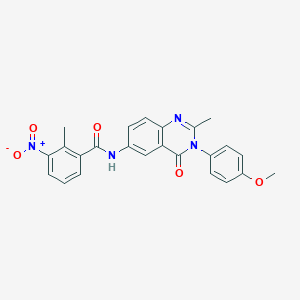
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is an organic compound of significant interest in the fields of chemistry, biology, and pharmaceuticals The compound consists of multiple functional groups, including a cyclopropane ring, a quinoline structure, and a benzamide moiety with an isopropoxy substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide generally involves a multi-step process:
Formation of the cyclopropanecarbonyl group: : Cyclopropanecarbonyl chloride reacts with an appropriate amine to form the cyclopropanecarbonyl amide.
Construction of the tetrahydroquinoline ring: : This is typically achieved through Povarov reaction (a three-component reaction involving an aniline, an aldehyde, and an alkene) followed by hydrogenation to form the tetrahydroquinoline core.
Introduction of the benzamide moiety: : The benzamide derivative can be introduced through amide bond formation using benzoyl chloride or a similar benzoylating agent, reacting with the amine on the tetrahydroquinoline ring.
Addition of the isopropoxy group: : The final step involves the substitution of the benzamide moiety with an isopropoxy group using appropriate alkylation conditions.
Industrial Production Methods
The industrial preparation of this compound would likely involve similar synthetic routes, optimized for scale. The reactions would be performed under controlled conditions to ensure high yields and purity. Continuous flow reactors and automated synthesis machines may be used to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions:
Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives under specific conditions.
Reduction: : The compound can be reduced at different sites, notably at the carbonyl groups or the aromatic ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the benzamide and quinoline rings.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions, and alkylating agents for nucleophilic substitutions.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could yield various hydrogenated intermediates.
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its ability to interact with various biological targets.
Industry
Industrially, the compound's stable structure and reactivity make it useful for designing new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: : It targets enzymes and receptors, inhibiting or modulating their activity.
Pathways: : It affects biochemical pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for cancer therapy and other medical applications.
Comparación Con Compuestos Similares
Compared to other tetrahydroquinoline and benzamide derivatives, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups.
Similar Compounds
Tetrahydroquinoline derivatives: : Compounds like 1,2,3,4-tetrahydroquinoline and its substituted derivatives.
Benzamide derivatives: : N-(4-hydroxyphenyl)-benzamide and N-(4-methoxyphenyl)-benzamide.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFYZTFGTQRIOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![1-benzyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2371637.png)
![2,5-dichloro-4-methoxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2371638.png)

![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)
![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)
![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)

